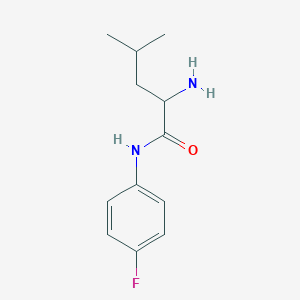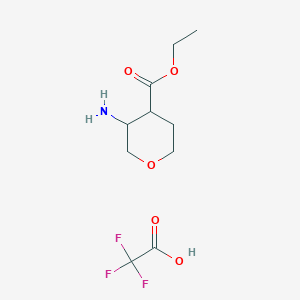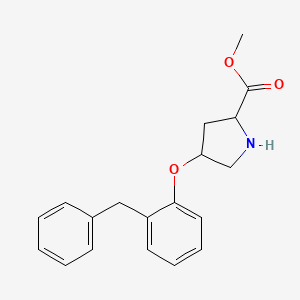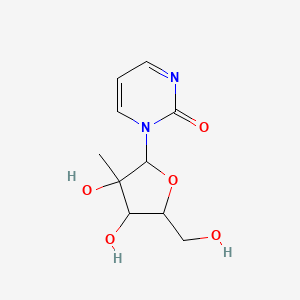
2'-C-beta-Methyl-4-deoxyuridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-C-beta-Methyl-4-deoxyuridine is a purine nucleoside analogue known for its broad antitumor activity. This compound targets indolent lymphoid malignancies and exhibits its anticancer mechanisms by inhibiting DNA synthesis and inducing apoptosis .
Méthodes De Préparation
The synthesis of 2’-C-beta-Methyl-4-deoxyuridine involves several steps, including the protection of hydroxyl groups, selective methylation, and deprotection. The industrial production methods are not widely documented, but the synthetic routes typically involve the use of protecting groups and selective reactions to achieve the desired compound .
Analyse Des Réactions Chimiques
2’-C-beta-Methyl-4-deoxyuridine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Common reagents for substitution reactions include halogenating agents and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
2’-C-beta-Methyl-4-deoxyuridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in inhibiting DNA synthesis and inducing apoptosis in cancer cells.
Medicine: Investigated for its potential as an anticancer agent targeting lymphoid malignancies.
Industry: Utilized in the development of pharmaceuticals and research chemicals.
Mécanisme D'action
The mechanism of action of 2’-C-beta-Methyl-4-deoxyuridine involves the inhibition of DNA synthesis and the induction of apoptosis. This compound targets DNA polymerases and other enzymes involved in DNA replication, leading to the disruption of cancer cell proliferation .
Comparaison Avec Des Composés Similaires
2’-C-beta-Methyl-4-deoxyuridine is unique among purine nucleoside analogues due to its specific structure and activity. Similar compounds include:
2’-Deoxyuridine: An antimetabolite used in the diagnosis of megaloblastic anemias.
Idoxuridine: An antiviral agent that inhibits viral DNA synthesis by substituting thymidine in viral DNA
These compounds share some similarities in their mechanisms of action but differ in their specific applications and targets.
Propriétés
Formule moléculaire |
C10H14N2O5 |
|---|---|
Poids moléculaire |
242.23 g/mol |
Nom IUPAC |
1-[3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C10H14N2O5/c1-10(16)7(14)6(5-13)17-8(10)12-4-2-3-11-9(12)15/h2-4,6-8,13-14,16H,5H2,1H3 |
Clé InChI |
SMFRONCOXPTDQN-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(C(OC1N2C=CC=NC2=O)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



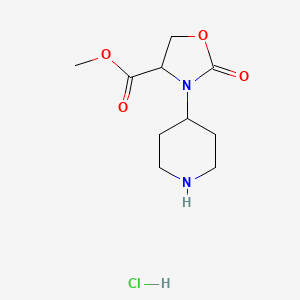
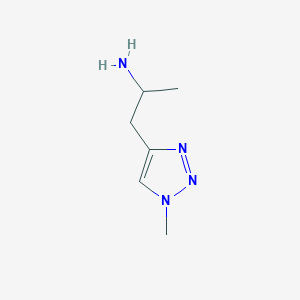
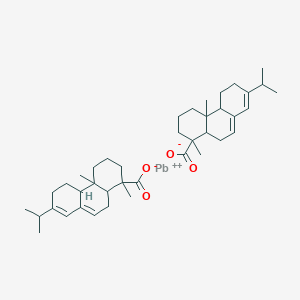
![2,8-Dibromo-6,6,12,12-tetrahexyl-6,12-dihydroindeno[1,2-b]fluorene](/img/structure/B12104808.png)
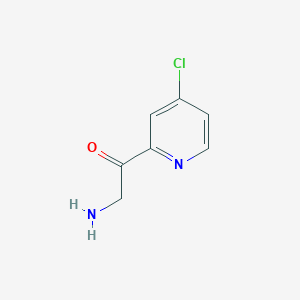
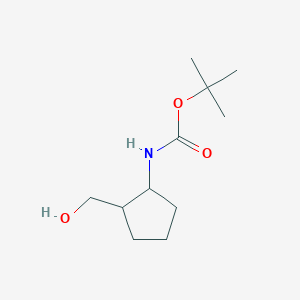
![L-Tyrosine, 3,5-dichloro-O-[(2-phenyl-7-benzoxazolyl)methyl]-, methylester, monohydrochloride](/img/structure/B12104837.png)
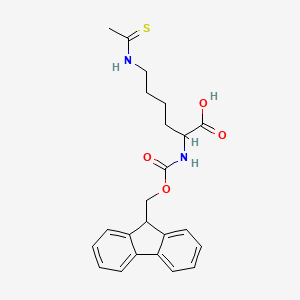
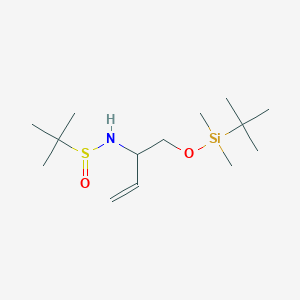
![8,11-Dibromoacenaphtho[1,2-b]quinoxaline](/img/structure/B12104872.png)
